
3-Chloro-2,6-bis(trichloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,6-bis(trichloromethyl)pyridine, also known as Clopyralid, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the pyridine family and has a molecular formula of C7H2Cl3NO2. Clopyralid is known for its high efficacy, low toxicity, and long-lasting residual effect.
作用機序
3-Chloro-2,6-bis(trichloromethyl)pyridine works by disrupting the growth and development of susceptible plants. It is a synthetic auxin that mimics the natural plant hormone indoleacetic acid (IAA). 3-Chloro-2,6-bis(trichloromethyl)pyridine binds to the auxin receptor and causes abnormal growth and development in the plant. This leads to the death of the plant or its inability to reproduce. 3-Chloro-2,6-bis(trichloromethyl)pyridine has a high degree of selectivity, meaning that it only affects certain plant species and does not harm desirable plants.
Biochemical and Physiological Effects:
3-Chloro-2,6-bis(trichloromethyl)pyridine has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, 3-Chloro-2,6-bis(trichloromethyl)pyridine can have negative effects on non-target plants and organisms. It can persist in the soil for several months and can be taken up by plants, leading to stunted growth and reduced crop yields. 3-Chloro-2,6-bis(trichloromethyl)pyridine can also leach into groundwater and surface water, potentially contaminating drinking water sources.
実験室実験の利点と制限
3-Chloro-2,6-bis(trichloromethyl)pyridine is a valuable tool for studying plant growth and development. It can be used to investigate the role of auxins in plant physiology and to screen for herbicide-resistant plants. However, 3-Chloro-2,6-bis(trichloromethyl)pyridine has some limitations for lab experiments. It can be difficult to work with due to its high toxicity and potential for environmental contamination. In addition, 3-Chloro-2,6-bis(trichloromethyl)pyridine can be expensive and may not be readily available in some regions.
将来の方向性
There are several potential future directions for research on 3-Chloro-2,6-bis(trichloromethyl)pyridine. One area of interest is the development of new herbicides that are more effective and environmentally friendly. Researchers are also investigating the use of 3-Chloro-2,6-bis(trichloromethyl)pyridine in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Another area of interest is the use of 3-Chloro-2,6-bis(trichloromethyl)pyridine in phytoremediation, which could help to clean up contaminated soils and water sources. Finally, researchers are exploring the potential of 3-Chloro-2,6-bis(trichloromethyl)pyridine for use in precision agriculture, where herbicides are applied only where they are needed, reducing the overall amount of herbicide used.
合成法
3-Chloro-2,6-bis(trichloromethyl)pyridine can be synthesized through a multistep process that involves the reaction of 2,6-dichloropyridine with trichloroacetic acid and phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to yield 3-Chloro-2,6-bis(trichloromethyl)pyridine. The synthesis method of 3-Chloro-2,6-bis(trichloromethyl)pyridine is well-established and has been optimized for commercial production.
科学的研究の応用
3-Chloro-2,6-bis(trichloromethyl)pyridine has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including thistle, clover, and dandelion. 3-Chloro-2,6-bis(trichloromethyl)pyridine is commonly used in turfgrass, cereal crops, and pasture management. In addition, 3-Chloro-2,6-bis(trichloromethyl)pyridine has been studied for its potential use in phytoremediation, which is the process of using plants to remove pollutants from the soil.
特性
CAS番号 |
18459-49-9 |
|---|---|
製品名 |
3-Chloro-2,6-bis(trichloromethyl)pyridine |
分子式 |
C7H2Cl7N |
分子量 |
348.3 g/mol |
IUPAC名 |
3-chloro-2,6-bis(trichloromethyl)pyridine |
InChI |
InChI=1S/C7H2Cl7N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H |
InChIキー |
PARSOHKFRQHXEG-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
正規SMILES |
C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
同義語 |
Pyridine 3-chloro-2,6-bis[trichloromethyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




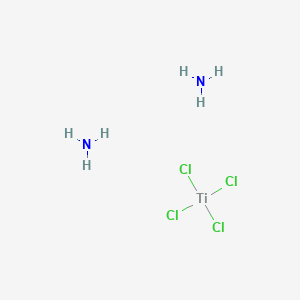
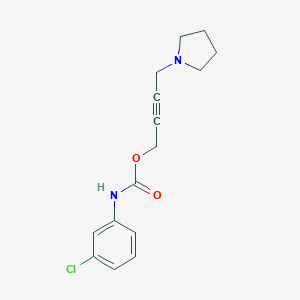

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

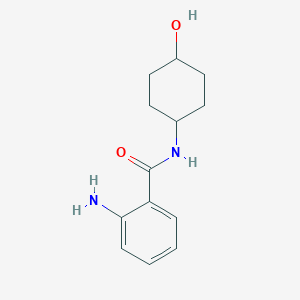

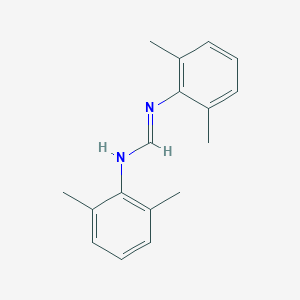
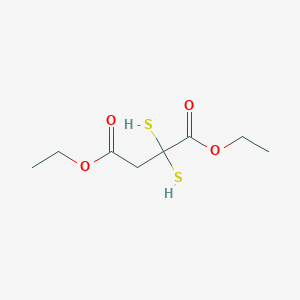
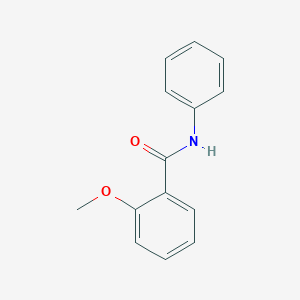
![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)
